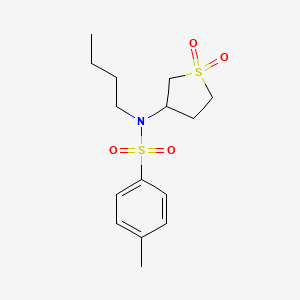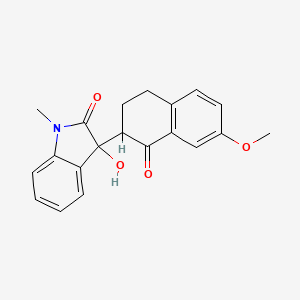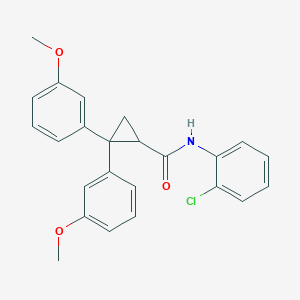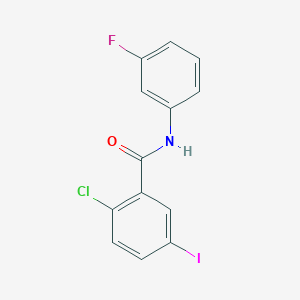
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as Adapromine, is a chemical compound that belongs to the class of adamantane derivatives. It was first synthesized in the 1960s and has since been studied for its potential applications in scientific research. Adapromine is known to have a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of Adapromine involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, Adapromine increases the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Adapromine has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and cognitive function. Adapromine has also been found to decrease the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine. This can help to slow the progression of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
実験室実験の利点と制限
Adapromine has several advantages and limitations for lab experiments. One of the main advantages is its unique mechanism of action, which can be useful for studying the role of dopamine in various physiological and pathological conditions. Adapromine is also relatively easy to synthesize and can be obtained in large quantities. However, Adapromine has some limitations, including its potential toxicity and the fact that it can interact with other drugs and supplements.
将来の方向性
There are several future directions for research related to Adapromine. One area of interest is the potential use of Adapromine in the treatment of cancer. Adapromine has been found to exhibit anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new derivatives of Adapromine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Adapromine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Adapromine is a chemical compound that has been studied for its potential applications in scientific research. It has a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. Adapromine has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound. By further exploring the potential applications of Adapromine, we may be able to develop new treatments for a range of diseases and disorders.
合成法
The synthesis of Adapromine involves the reaction of adamantane with chloroacetyl chloride, followed by the addition of piperidine. The resulting product is then treated with hydrochloric acid to obtain Adapromine hydrochloride. The overall reaction can be represented as follows:
科学的研究の応用
Adapromine has been widely studied for its potential applications in scientific research. It has been found to exhibit various pharmacological properties, including dopamine agonist and monoamine oxidase inhibitor activity. Adapromine has been used in research related to Parkinson's disease, depression, and drug addiction. It has also been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
1-(1-adamantyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c20-17(4-7-19-5-2-1-3-6-19)18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPUJWFAXPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)

![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)


![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)